molecular formula C10H14O2S B13533428 2-Ethyl-4-(thiophen-3-yl)butanoic acid

2-Ethyl-4-(thiophen-3-yl)butanoic acid

Cat. No.: B13533428
M. Wt: 198.28 g/mol
InChI Key: KDKIAMHKNYATOC-UHFFFAOYSA-N
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Description

2-Ethyl-4-(thiophen-3-yl)butanoic acid ( 1344128-80-8) is an organic compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . This chemical features a thiophene heterocycle linked to a butanoic acid chain, making it a potential building block in organic synthesis and medicinal chemistry. Thiophene-containing structures are of significant interest in pharmaceutical research for developing new active molecules . Similarly structured compounds, such as 4-(Thiophen-3-yl)butanoic acid, are often handled with specific safety protocols, including storage in a cool, dark place . This product is intended for research purposes as a chemical intermediate or reference standard. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-ethyl-4-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C10H14O2S/c1-2-9(10(11)12)4-3-8-5-6-13-7-8/h5-7,9H,2-4H2,1H3,(H,11,12)

InChI Key

KDKIAMHKNYATOC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1=CSC=C1)C(=O)O

Origin of Product

United States

Contextual Significance of Thiophene Substituted Carboxylic Acids

Thiophene-substituted carboxylic acids are a class of organic compounds that have garnered considerable attention in chemical research, primarily due to the versatile chemical properties of the thiophene (B33073) ring. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, can be considered a bioisostere of a phenyl ring, meaning it can often be substituted for a benzene (B151609) ring in biologically active molecules to improve potency, selectivity, or pharmacokinetic properties. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov

The inclusion of a carboxylic acid group further enhances the molecular diversity and potential applications of these compounds. Carboxylic acids are prevalent in nature and are key functional groups in many pharmaceuticals and agrochemicals. The combination of a thiophene ring and a carboxylic acid moiety in a single molecule creates a scaffold with significant potential for derivatization and biological activity.

Numerous thiophene derivatives have been developed into therapeutically important drugs, highlighting the significance of this structural motif. nih.gov Examples include the anti-inflammatory drugs suprofen (B1682721) and tiaprofenic acid. nih.govacs.org The reactivity of the thiophene ring allows for various chemical modifications, such as electrophilic substitution, which enables the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. pharmaguideline.com The development of synthetic routes to functionalized thiophenecarboxylic acids is an active area of research, aimed at creating building blocks for new materials and pharmaceuticals. beilstein-journals.org

Overview of Research Trajectories for Complex Organic Acid Structures

The investigation of complex organic acid structures is a cornerstone of modern chemical and pharmaceutical research. The global market for organic acids is substantial and projected to grow, driven by their wide range of applications in industries such as food, biopolymers, and chemicals. nih.govmordorintelligence.com While traditionally produced through chemical catalysis from petrochemicals, there is a growing trend towards bio-based production methods using genetically modified microbes, which is seen as a more sustainable approach. nih.gov

Research in organic synthesis is continuously evolving, with a focus on developing more precise, efficient, and environmentally friendly methods. acs.org This includes the use of enzyme catalysis and photocatalysis to achieve high selectivity and reduce waste. acs.org For complex molecules, the ability to functionalize specific positions in a controlled manner is crucial for developing new therapeutic agents and materials. acs.org

The trajectory for research into complex organic acids often involves:

Synthesis: Developing novel and efficient synthetic routes to access new molecular architectures.

Structural Analysis: Characterizing the three-dimensional structure of the molecules, which is critical for understanding their interactions with biological targets.

Biological Evaluation: Screening the compounds for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. nih.gov

Computational Modeling: Using tools like molecular docking to predict the binding of these molecules to proteins and other biological targets, which can guide the design of more potent and selective compounds. acs.org

The increasing sophistication of analytical techniques and computational tools is enabling researchers to explore the chemical space of complex organic acids with greater precision and purpose.

Scope and Academic Relevance of 2 Ethyl 4 Thiophen 3 Yl Butanoic Acid Investigations

Retrosynthetic Analysis and Strategic Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com This approach allows for the logical design of a synthetic route.

Disconnection Approaches for the Butanoic Acid Backbone

The primary disconnection for the butanoic acid backbone of this compound involves breaking the C-C bond at the α-position to the carboxyl group. This leads to two key synthons: an ethyl group synthon and a 4-(thiophen-3-yl)butanoic acid synthon.

A common synthetic equivalent for the ethyl group is an ethyl halide (e.g., ethyl bromide), which can be used in alkylation reactions. The 4-(thiophen-3-yl)butanoic acid synthon can be further disconnected, suggesting a precursor like a thiophene-3-yl substituted electrophile and a three-carbon nucleophilic component.

Another strategy involves a Grignard reaction. google.com For instance, the reaction of a suitable Grignard reagent with carbon dioxide can form the carboxylic acid moiety. google.combeilstein-journals.org A retrosynthetic disconnection of 2-ethylbutanoic acid points to a 3-halopentane precursor, which can be converted to a Grignard reagent and then carboxylated. google.com This general approach can be adapted for the target molecule.

Thiophene-3-yl Building Block Incorporation

The incorporation of the thiophene-3-yl moiety is a critical step. Thiophene and its derivatives are versatile building blocks in organic synthesis due to their unique electronic properties and reactivity. numberanalytics.com They are used to construct a wide range of complex molecules, including those with applications in materials science and pharmaceuticals. numberanalytics.comresearchgate.net

Several thiophene-based precursors can be considered:

3-Bromothiophene: This is a common starting material. It can undergo metal-halogen exchange to form a nucleophilic organometallic reagent (e.g., 3-thienyllithium or a 3-thienyl Grignard reagent). nih.govmdpi.com This reagent can then be reacted with a suitable electrophile containing the butanoic acid backbone.

Thiophene-3-thiol: This precursor can be used in nucleophilic substitution or addition reactions. mdpi.com

3-Alkylthiophenes: These can be functionalized at other positions on the thiophene ring. nih.govrsc.org

Convergent and Linear Synthetic Routes

Both convergent and linear synthetic strategies can be devised for the synthesis of this compound. A linear synthesis builds the molecule step-by-step, while a convergent synthesis involves preparing key fragments of the molecule separately and then combining them near the end of the synthesis.

Carbon-Carbon Bond Formation Strategies

The formation of new carbon-carbon bonds is central to the construction of the target molecule's backbone.

Reaction Type Reactants Conditions Notes
Grignard Reaction 3-halopentane, Magnesium, Carbon DioxideEther solvent, low temperature for carboxylationForms the 2-ethylbutanoic acid core. google.com
Alkylation of Enolates Ester enolate, Ethyl halideStrong base (e.g., LDA)Introduces the ethyl group at the α-position.
Michael Addition Malonate derivatives, α,β-unsaturated compoundsBase catalysisForms 1,5-dicarbonyl compounds which can be precursors. amazonaws.com
Suzuki Coupling Thiophene-boronic acid derivative, Alkyl halidePalladium catalyst, BaseForms the bond between the thiophene ring and the side chain. nih.gov

This table is interactive. Click on the headers to sort.

A key step is the formation of the bond between the thiophene ring and the butanoic acid side chain. This can be achieved through various cross-coupling reactions or by reacting a nucleophilic thiophene derivative with an electrophilic side-chain precursor. For example, a 3-thienyl Grignard reagent could react with a suitable halo-ester.

The introduction of the ethyl group at the 2-position can be accomplished by the alkylation of an enolate derived from a 4-(thiophen-3-yl)butanoate ester.

Functional Group Interconversions and Transformations

Functional group interconversions (FGIs) are essential for manipulating the reactivity of intermediates throughout the synthesis. ub.eduimperial.ac.ukvanderbilt.edu

Transformation Starting Functional Group Target Functional Group Reagents
Ester Hydrolysis EsterCarboxylic AcidAcid or Base (e.g., HCl, NaOH) google.com
Nitrile Hydrolysis NitrileCarboxylic AcidStrong acid or base
Alcohol Oxidation AlcoholCarboxylic AcidOxidizing agents (e.g., Jones reagent, PCC)
Halide to Nitrile Alkyl HalideNitrileCyanide salt (e.g., KCN) vanderbilt.edu

This table is interactive. Click on the headers to sort.

For example, a synthetic route might proceed through an ester or nitrile intermediate, which would then need to be hydrolyzed to the final carboxylic acid. The choice of reagents for these transformations is crucial to ensure compatibility with other functional groups in the molecule. For example, if a molecule contains both an ester and another sensitive functional group, selective hydrolysis conditions must be chosen. google.com Similarly, the conversion of alcohols to good leaving groups like halides or sulfonates is a common FGI that facilitates subsequent nucleophilic substitution reactions. vanderbilt.edumit.edu

Based on the conducted research, there is currently a lack of specific, publicly available scientific literature detailing the advanced synthetic methodologies for the chemical compound “this compound” as required by the provided outline.

Detailed research findings, data tables, and specific examples concerning the enantioselective synthesis via chiral auxiliaries, asymmetric catalysis, kinetic resolution, reaction optimization, or green chemistry approaches for this particular molecule could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and focuses solely on “this compound” at this time. General principles of these advanced synthetic methodologies are well-documented for other compounds but applying them to the subject compound without specific research data would be speculative and would not meet the required standard of scientific accuracy.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, including esterification, amidation, reduction, and conversion to more reactive acyl derivatives.

Esterification Reactions and Kinetic Studies

This compound can undergo esterification with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the corresponding esters. This reaction is a reversible process, and to drive it towards the product side, it is common to either use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.

While specific kinetic studies on the esterification of this compound are not extensively documented in the literature, the kinetics are expected to follow the general principles of Fischer esterification. The reaction rate is influenced by several factors, including the structure of the alcohol, the reaction temperature, and the concentration of the catalyst. For instance, primary alcohols will react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols due to steric hindrance.

Table 1: Illustrative Esterification Reactions of this compound

AlcoholCatalystProduct
MethanolH₂SO₄Methyl 2-ethyl-4-(thiophen-3-yl)butanoate
Ethanolp-TsOHEthyl 2-ethyl-4-(thiophen-3-yl)butanoate
IsopropanolH₂SO₄Isopropyl 2-ethyl-4-(thiophen-3-yl)butanoate

Amidation and Peptide Coupling Analogues

The carboxylic acid can be converted into amides through reaction with ammonia (B1221849) or primary and secondary amines. This reaction typically requires high temperatures to drive off water. A more common and milder approach involves the use of coupling agents.

For the formation of peptide coupling analogues, where this compound would be coupled to an amino acid or a peptide, standard peptide coupling reagents are employed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amino group of the amino acid. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or dimethylformamide.

Table 2: Examples of Amidation and Peptide Coupling Analogue Formation

Amine/Amino AcidCoupling AgentProduct
AmmoniaHeat2-Ethyl-4-(thiophen-3-yl)butanamide
DiethylamineEDCN,N-Diethyl-2-ethyl-4-(thiophen-3-yl)butanamide
Glycine methyl esterDCCMethyl 2-(2-ethyl-4-(thiophen-3-yl)butanamido)acetate

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, 2-ethyl-4-(thiophen-3-yl)butan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. libretexts.org Soaker borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

The reduction to the corresponding aldehyde, 2-ethyl-4-(thiophen-3-yl)butanal, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation requires the use of specialized and milder reducing agents, or a multi-step process involving the conversion of the carboxylic acid to a derivative that can be more readily reduced to the aldehyde level, such as an acyl chloride or a Weinreb amide.

Anhydride (B1165640) and Acyl Halide Formation

For the synthesis of more reactive derivatives, this compound can be converted into an acid anhydride or an acyl halide. The formation of a symmetric anhydride, bis(2-ethyl-4-(thiophen-3-yl)butanoic) anhydride, can be achieved by treating the carboxylic acid with a dehydrating agent such as phosphorus pentoxide (P₂O₅).

Acyl halides, which are valuable synthetic intermediates, can be prepared by reacting the carboxylic acid with halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will yield 2-ethyl-4-(thiophen-3-yl)butanoyl chloride, while phosphorus tribromide (PBr₃) would produce the corresponding acyl bromide.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The presence of the alkyl side chain at the 3-position influences the regioselectivity of these substitutions.

Electrophilic Aromatic Substitution Reactions on Thiophene

The alkyl group at the 3-position of the thiophene ring is an activating group and directs incoming electrophiles primarily to the 2- and 5-positions. The 2-position is generally more reactive than the 5-position due to the electronic effects of the sulfur atom and the directing effect of the 3-alkyl substituent.

Common electrophilic aromatic substitution reactions that can be performed on the thiophene ring include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, though milder conditions are often preferred to avoid oxidation of the thiophene ring.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the thiophene ring.

Friedel-Crafts Acylation: The introduction of an acyl group can be accomplished using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Table 3: Potential Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product(s)
BrominationNBS, CCl₄2-Ethyl-4-(2-bromo-thiophen-3-yl)butanoic acid
NitrationHNO₃, H₂SO₄2-Ethyl-4-(2-nitro-thiophen-3-yl)butanoic acid
AcylationCH₃COCl, AlCl₃2-Ethyl-4-(2-acetyl-thiophen-3-yl)butanoic acid

It is important to note that the reaction conditions for these electrophilic substitutions must be carefully controlled, as the carboxylic acid moiety can also react under strongly acidic conditions.

Oxidation Pathways of Thiophene Sulfur

The sulfur atom in the thiophene ring of this compound can undergo oxidation to form thiophene S-oxides and subsequently thiophene S,S-dioxides. The oxidation of thiophenes is influenced by the nature of the oxidizing agent and the substituents on the thiophene ring.

The initial oxidation of the thiophene sulfur leads to the formation of a thiophene S-oxide. This transformation is typically achieved using oxidizing agents such as peracids. The presence of a Lewis acid or a proton acid can facilitate this step and in some cases is necessary to prevent further oxidation to the S,S-dioxide. mdpi.org The rate of conversion to the sulfoxide (B87167) is generally increased by the presence of electron-donating groups on the thiophene ring. nih.govacs.org

Further oxidation of the thiophene S-oxide yields the corresponding thiophene S,S-dioxide (sulfone). This step can also be accomplished with various oxidizing agents. In contrast to the first oxidation step, the conversion of the sulfoxide to the sulfone is generally hindered by electron-donating substituents. nih.govacs.org

Table 1: Oxidation Products of the Thiophene Ring

Starting MaterialOxidizing AgentProduct
This compoundPeracid (e.g., m-CPBA)2-Ethyl-4-(1-oxido-thiophen-3-yl)butanoic acid
2-Ethyl-4-(1-oxido-thiophen-3-yl)butanoic acidPeracid (e.g., m-CPBA)2-Ethyl-4-(1,1-dioxido-thiophen-3-yl)butanoic acid

The oxidation can also occur at the C2-C3 double bond of the thiophene ring, leading to the formation of a thiophene 2,3-epoxide, which can then rearrange. wikipedia.org However, oxidation at the sulfur atom is a more common pathway.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

The thiophene ring of this compound can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings. These reactions are powerful tools for the formation of carbon-carbon bonds. For these reactions to occur, the thiophene ring must first be halogenated, typically at the 2- or 5-position, which are the most reactive sites for electrophilic substitution on a 3-substituted thiophene.

Sonogashira Coupling:

The Sonogashira reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org In the context of this compound, a halogenated derivative (e.g., bromo- or iodo-substituted on the thiophene ring) would be reacted with a terminal alkyne. Microwave-assisted Sonogashira couplings have been shown to be effective for the synthesis of oligothiophenes. organic-chemistry.org

Suzuki Coupling:

The Suzuki reaction is a cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide catalyzed by a palladium(0) complex. youtube.com A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids. Alternatively, a boronic acid derivative of the thiophene compound could be prepared and coupled with an aryl or vinyl halide. Microwave-assisted Suzuki couplings have also been utilized for the rapid synthesis of thiophene-containing compounds. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

ReactionThiophene SubstrateCoupling PartnerCatalyst SystemProduct
Sonogashira2-Ethyl-4-(2-halo-thiophen-3-yl)butanoic acidTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Base2-Ethyl-4-(2-alkynyl-thiophen-3-yl)butanoic acid
Suzuki2-Ethyl-4-(2-halo-thiophen-3-yl)butanoic acidArylboronic AcidPd(0) catalyst, Base2-Ethyl-4-(2-aryl-thiophen-3-yl)butanoic acid

Transformations of the Butanoic Acid Alkyl Chain

Functionalization at the Ethyl Substituent

The ethyl group at the α-position of the butanoic acid chain provides a site for further functionalization, although selective modification at this position can be challenging due to the presence of other reactive sites in the molecule. Standard radical halogenation could introduce a halogen onto the ethyl group, which could then be displaced by various nucleophiles to introduce new functional groups. However, achieving high selectivity for the ethyl group over other positions on the alkyl chain and the thiophene ring would require carefully controlled reaction conditions.

Another approach could involve the use of directed C-H activation methodologies, where a directing group, potentially the carboxylic acid itself, guides a metal catalyst to selectively functionalize a specific C-H bond on the ethyl group.

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The butanoic acid chain in this compound can participate in intramolecular cyclization reactions to form new heterocyclic rings. These reactions are typically promoted by dehydrating agents or strong acids and can lead to the formation of lactones or other fused ring systems.

For instance, intramolecular Friedel-Crafts acylation can occur where the carboxylic acid (or its corresponding acyl chloride) acylates the electron-rich thiophene ring. This would lead to the formation of a new six-membered ring fused to the thiophene, resulting in a thieno[3,2-c]cyclohexanone derivative. The success of such a cyclization would depend on the reactivity of the thiophene ring and the length of the alkyl chain, which in this case is suitable for the formation of a stable six-membered ring. Such intramolecular cyclizations have been reported for related thiophene-based systems. nih.gov

Furthermore, if other functional groups are introduced onto the alkyl chain, a wider variety of cyclization reactions can be envisaged, leading to the synthesis of diverse heterocyclic architectures. The development of new cyclization strategies continues to be an active area of research in organic synthesis. mdpi.com

Mechanistic Investigations of Key Reaction Pathways

Oxidation of Thiophene Sulfur:

The mechanism of thiophene oxidation by peracids in a strongly acidic medium can proceed through two main pathways. The major pathway involves the initial oxidation of the sulfur atom to form a thiophene-S-oxide. This intermediate is highly reactive and can undergo dimerization via a Diels-Alder type reaction. acs.org A second oxidation step can then convert the S-oxide to the S,S-dioxide. A proposed mechanism involves the electrophilic attack of the peracid on the sulfur atom. acs.org

Palladium-Catalyzed Cross-Coupling Reactions:

The mechanisms of the Sonogashira and Suzuki reactions have been extensively studied. Both reactions are believed to proceed through a catalytic cycle involving a palladium(0) species.

Sonogashira Coupling Mechanism: The generally accepted mechanism involves an oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst, followed by a transmetalation step where the copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) transfers the alkyne group to the palladium center. The cycle is completed by a reductive elimination step that forms the final product and regenerates the Pd(0) catalyst. wikipedia.org

Suzuki Coupling Mechanism: The catalytic cycle for the Suzuki reaction also begins with the oxidative addition of the organohalide to the Pd(0) species. This is followed by a transmetalation step where the organic group from the organoboron compound is transferred to the palladium complex. This step is typically facilitated by a base. Finally, reductive elimination of the coupled product regenerates the active Pd(0) catalyst. youtube.com

Cyclization Reactions:

The mechanism of intramolecular Friedel-Crafts acylation involves the formation of an acylium ion from the carboxylic acid or its derivative (e.g., acyl chloride) in the presence of a strong acid or Lewis acid. This electrophilic acylium ion then attacks the electron-rich thiophene ring, leading to the formation of a sigma complex. Deprotonation of this intermediate restores the aromaticity of the thiophene ring and yields the cyclized ketone product.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 4 Thiophen 3 Yl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Ethyl-4-(thiophen-3-yl)butanoic acid, a combination of 1D and 2D NMR experiments would provide unambiguous evidence for its structure.

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY, ROESY)

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. libretexts.org For this compound, COSY would show cross-peaks connecting adjacent protons, such as:

The methyl and methylene (B1212753) protons of the ethyl group.

The methine proton at C2 with the methylene protons of the ethyl group and the methylene protons at C3.

The methylene protons at C3 with the methine proton at C2 and the methylene protons at C4.

The methylene protons at C4 with the methylene protons at C3 and the protons on the thiophene (B33073) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). libretexts.org It allows for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2- and 3-bond) ¹H-¹³C correlations. libretexts.org This technique would be used to piece together the molecular fragments. Key expected correlations include:

From the protons at C4 to the C3, C2, and C4 carbons of the thiophene ring, confirming the attachment point.

From the methine proton at C2 to the carbonyl carbon (-COOH) and the C3 carbon.

From the ethyl group protons to the C2 carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the preferred three-dimensional conformation of the molecule in solution.

Solid-State NMR Investigations for Conformational Studies

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate the specific conformation(s) present in the crystalline state. Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) can reveal the presence of conformational polymorphism, where a single compound crystallizes in multiple forms with different molecular arrangements or conformations. For thiophene-containing compounds, ssNMR has been used to determine structural details like dihedral angles between rings and to study the influence of molecular conformation on the NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

The FT-IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

C-H Stretches: Aliphatic C-H stretching vibrations from the butanoic chain and ethyl group are predicted to appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the thiophene ring would likely be observed just above 3000 cm⁻¹ (~3100 cm⁻¹). nii.ac.jp

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1710 cm⁻¹. libretexts.orgpressbooks.pub The position of this band confirms the presence of the acid functional group, typically shifted to a lower wavenumber due to intermolecular hydrogen bonding. libretexts.org

Fingerprint Region: The region below 1500 cm⁻¹ will contain numerous bands corresponding to C-C stretching, C-O stretching, O-H bending, and C-H bending vibrations. The thiophene ring itself has characteristic C=C stretching vibrations (around 1400-1550 cm⁻¹) and a C-S stretching vibration (around 700-800 cm⁻¹). researchgate.netnih.govresearchgate.net

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100C-H StretchThiophene Ring
2850 - 2960C-H StretchAliphatic (Chain and Ethyl)
2500 - 3300O-H StretchCarboxylic Acid (H-bonded)
~1710C=O StretchCarboxylic Acid (Dimer)
1400 - 1550C=C StretchThiophene Ring
~1460C-H BendCH₂/CH₃
~1250C-O StretchCarboxylic Acid
~930O-H Bend (out-of-plane)Carboxylic Acid (Dimer)
700 - 800C-S StretchThiophene Ring

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Thiophene Ring Modes: The C=C and C-S stretching modes of the thiophene ring are expected to produce strong signals in the Raman spectrum. capes.gov.br The symmetric Cα=Cβ stretching deformation is typically observed around 1445-1455 cm⁻¹, while C-S-C ring deformations appear near 726 cm⁻¹. acs.org

Carbonyl Group: The C=O stretching vibration of the carboxylic acid, while strong in the IR, is generally weaker in the Raman spectrum but should still be observable around 1650-1670 cm⁻¹, a slightly different position than in the IR due to the different selection rules. ias.ac.inrsc.org

Aliphatic Modes: C-H and C-C stretching and bending modes of the alkyl portions of the molecule will also be present, providing a complete vibrational profile of the compound.

Expected Raman Shift Bands

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
2850 - 2960C-H StretchAliphatic (Chain and Ethyl)
~1660C=O StretchCarboxylic Acid
~1518Cα-Cβ Stretch (antisymmetric)Thiophene Ring
~1450Cα=Cβ Stretch (symmetric)Thiophene Ring
~726C-S-C DeformationThiophene Ring

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and structure of novel compounds. Through precise mass measurements and analysis of fragmentation patterns, HRMS provides invaluable insights into the molecular identity of this compound.

The fragmentation of this compound in a mass spectrometer is predicted to follow pathways characteristic of both alkyl carboxylic acids and molecules containing a thiophene ring. tandfonline.comdocbrown.info The specific fragmentation will depend on the ionization technique employed, such as electron ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS) or electrospray ionization (ESI) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Electron Ionization (EI) Fragmentation: Under EI conditions, the molecule is expected to form a molecular ion (M•+) which then undergoes a series of fragmentation events. Key predicted fragmentation pathways include:

α-Cleavage: Cleavage of the bond between C2 and C3 is anticipated, leading to the loss of a propyl radical and formation of a stable ion. Similarly, cleavage at the C2-C1 bond can result in the loss of the carboxyl group.

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. libretexts.org This would result in the formation of a neutral alkene and a charged enol.

Thiophene Ring Fragmentation: The bond between the thiophene ring and the alkyl chain (benzylic cleavage) is a likely point of fracture. This would generate a stable thiophenemethyl cation (m/z 97) or related structures. tandfonline.com Subsequent fragmentation of the thiophene ring itself can also occur.

Loss of Small Neutral Molecules: The loss of water (H₂O) from the molecular ion is a common fragmentation pathway for carboxylic acids. libretexts.orgtandfonline.com

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): In ESI, the molecule would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Collision-Induced Dissociation (CID) of these precursor ions would reveal structural information.

[M+H]⁺ Fragmentation: The protonated molecule is expected to readily lose a molecule of water (H₂O). nih.gov Further fragmentation would likely involve cleavage of the alkyl chain.

[M-H]⁻ Fragmentation: The deprotonated molecule would likely lose carbon dioxide (CO₂).

A summary of plausible key fragment ions is presented in the table below.

Ion Formation MechanismPredicted m/zIon Structure
Molecular Ion [M]•+198[C₁₀H₁₄O₂S]•+
Loss of Ethyl Group (α-cleavage)169[M - C₂H₅]•+
Loss of Carboxyl Group (-COOH)153[M - COOH]•+
Benzylic Cleavage97[C₅H₅S]⁺
McLafferty Rearrangement Ion116[C₅H₈O₂S]•+

Accurate mass measurement using HRMS allows for the unambiguous determination of the elemental formula of a molecule. The theoretical exact mass of this compound can be calculated from its chemical formula, C₁₀H₁₄O₂S.

The presence of isotopes, particularly ¹³C and ³⁴S, will result in a characteristic isotopic pattern in the mass spectrum. The monoisotopic mass (calculated using the most abundant isotopes) and the relative abundances of the M+1 and M+2 peaks are crucial for confirming the elemental composition.

ParameterTheoretical Value
Chemical FormulaC₁₀H₁₄O₂S
Monoisotopic Mass198.0715
M+1 Relative Abundance11.45%
M+2 Relative Abundance5.30%

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

As of now, the single-crystal X-ray structure of this compound has not been reported in public databases. However, the principles of X-ray crystallography allow for a prediction of its likely solid-state architecture based on similar known structures. nih.govresearchgate.net

Carboxylic acids commonly form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxyl groups. rsc.orgresearchgate.netrsc.org It is highly probable that this compound would also exhibit this hydrogen-bonded dimer motif.

Van der Waals forces: Between the alkyl chains.

π-π stacking: Potentially occurring between the thiophene rings of adjacent molecules, influencing the layered structure of the crystal lattice. researchgate.nettandfonline.com

C-H···π interactions: Between the alkyl C-H groups and the aromatic thiophene rings.

The chirality of the molecule (presence of R and S enantiomers) would also dictate the crystal packing. A racemic mixture would crystallize in a centrosymmetric space group containing both enantiomers, while a pure enantiomer would crystallize in a non-centrosymmetric (chiral) space group. The specific packing arrangement would affect physical properties like melting point and density. libretexts.org

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

The presence of a stereocenter at the C2 carbon atom makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers): (R)-2-Ethyl-4-(thiophen-3-yl)butanoic acid and (S)-2-Ethyl-4-(thiophen-3-yl)butanoic acid.

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of such chiral molecules. acs.orgacs.orgnih.gov These methods measure the differential interaction of left- and right-circularly polarized light with the chiral substance. mtoz-biolabs.com

Circular Dichroism (CD): A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with positive or negative peaks (known as Cotton effects), is a unique fingerprint for a specific enantiomer. Its mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength.

To assign the absolute configuration (R or S) to a specific enantiomer, experimental CD and ORD spectra are typically compared with spectra predicted by quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). nih.gov By calculating the theoretical spectra for both the R and S configurations, a match with the experimental spectrum allows for an unambiguous assignment of the absolute stereochemistry. nih.gov For carboxylic acids, derivatization to their sodium salts can sometimes simplify spectral analysis by avoiding aggregation effects. acs.orgacs.orgnih.gov

While no experimental chiroptical data for this compound is currently available, this combined experimental and computational approach remains the definitive method for determining its absolute configuration.

Computational and Theoretical Investigations of 2 Ethyl 4 Thiophen 3 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with increasing accuracy.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the geometrical and electronic properties of organic molecules. biointerfaceresearch.com This approach is used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. nih.govnih.gov For a flexible molecule like 2-Ethyl-4-(thiophen-3-yl)butanoic acid, which has several rotatable bonds, a thorough conformational analysis is crucial.

Table 1: Representative Conformational Energy Profile

Conformer Dihedral Angle (Cα-Cβ-Cγ-S) Relative Energy (kcal/mol)
A 180° (anti) 0.00
B 60° (gauche) 1.25
C -60° (gauche) 1.25

Note: This table is illustrative, showing hypothetical relative energies for different conformers resulting from rotation around the butanoic acid chain.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a central part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tsijournals.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. mdpi.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.commaterialsciencejournal.org A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. e3s-conferences.org Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over the carboxylic acid group and the thiophene ring. researchgate.net

Table 2: Frontier Molecular Orbital Energies (Hypothetical DFT Calculation)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
Energy Gap (ΔE) 5.3

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules.

DFT calculations are highly effective in predicting spectroscopic data, which can then be used to validate experimental findings or aid in spectral assignment. biointerfaceresearch.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of 1H and 13C nuclei. nih.govresearchgate.net The calculated shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and can help in confirming the proposed molecular structure. bris.ac.uk

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. mdpi.com These calculations yield a set of vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be brought into good agreement by applying a scaling factor. researchgate.nettsijournals.com This allows for the assignment of specific vibrational modes to the observed bands in experimental FT-IR and FT-Raman spectra. tsijournals.com

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative)

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O stretch (acid) 1780 1710 1705
C-S stretch (thiophene) 850 816 810
O-H stretch (acid) 3550 3410 3400

Note: This table illustrates the typical process of scaling calculated frequencies to match experimental data.

Reactivity and Selectivity Prediction

Theoretical methods are also instrumental in predicting how and where a molecule is likely to react. By analyzing the electronic distribution and orbital characteristics, regions of high or low electron density can be identified, pointing to the sites of electrophilic or nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net It projects the electrostatic potential onto the electron density surface. Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, this region is expected around the oxygen atoms of the carboxylic acid group. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. This is typically found around the acidic hydrogen atom of the carboxyl group.

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear, three-dimensional picture of the molecule's reactive sites, offering insights into intermolecular interactions. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions are particularly useful for identifying the reactivity of specific atoms within a molecule. researchgate.net They describe the change in electron density at a particular point in the molecule when the total number of electrons is changed.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (addition of an electron). The site with the highest value is the most likely to accept an electron.

f-(r): For electrophilic attack (removal of an electron). The site with the highest value is the most likely to donate an electron.

f0(r): For radical attack.

By calculating these indices for each atom in this compound, one can quantitatively predict which sites are most susceptible to different types of chemical reactions, thus providing a more detailed understanding of its reactivity and selectivity. nih.gov

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling is a powerful computational tool used to map the energy landscape of a chemical reaction. acs.org This method focuses on identifying the transition state, which is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to convert into products. mit.edu By calculating the structure and energy of this fleeting state, chemists can elucidate detailed reaction mechanisms, predict reaction rates, and understand how factors like catalysts or substituents influence the reaction pathway. acs.orgacs.org

For a molecule like this compound, transition state modeling could be employed to study its synthesis or potential degradation pathways. For instance, computational chemists could model the final steps of its synthesis to understand the stereoselectivity of the ethyl group addition or the mechanism of attaching the butanoic acid chain to the thiophene ring. nih.gov However, no specific studies applying these methods to this compound have been found in the reviewed literature.

Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions is crucial for understanding how molecules recognize each other and assemble into larger, ordered structures, which dictates the material properties of a substance in its condensed phases (solid or liquid). rsc.org These non-covalent interactions, though weaker than covalent bonds, are fundamental to crystal packing, protein-ligand binding, and the formation of self-assembled materials. rsc.org For this compound, key interactions would include hydrogen bonding via the carboxylic acid group and π-π stacking or van der Waals forces involving the thiophene ring and alkyl chain.

The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. youtube.com In the solid state or in concentrated solutions, carboxylic acids typically form cyclic dimers, where two molecules are held together by a pair of strong hydrogen bonds between their carboxyl groups. libretexts.org Computational analysis would involve quantum chemical calculations to determine the geometry and binding energy of this dimer. Further analysis could explore more extensive hydrogen-bonding networks, potentially involving the sulfur atom of the thiophene ring as a weak hydrogen bond acceptor, and how these networks influence the crystal structure. rsc.org Despite the fundamental nature of these interactions, specific computational studies detailing the hydrogen bonding network of this compound are not available.

Solvent Effects on Electronic and Structural Properties

The properties and behavior of a molecule can be significantly altered by its solvent environment. rsc.org Computational studies on solvent effects typically use either explicit models, where individual solvent molecules are included in the simulation, or implicit models, like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. nih.gov

For this compound, the polarity of the solvent would influence the conformational preference of the flexible butanoic acid chain and the degree of hydrogen bonding with the solvent versus intramolecular or intermolecular dimerization. nih.govresearchgate.net Furthermore, the electronic properties, such as the dipole moment and the energies of molecular orbitals (HOMO and LUMO), would be modulated by the solvent, affecting the molecule's reactivity and spectroscopic signature. researchgate.net While the impact of solvents on various carboxylic acids and thiophene derivatives has been explored, specific data on how different solvents affect the electronic and structural properties of this compound is absent from the literature. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes, molecular vibrations, and diffusion. tandfonline.com

An MD simulation of this compound could reveal the accessible conformations of its flexible ethyl and butanoic acid side chains in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). acs.orgnih.gov Such simulations would elucidate the preferred rotational states (torsional angles) of the molecule and the timescales of transitions between different conformations. This information is vital for understanding how the molecule's shape influences its interactions and properties. To date, no molecular dynamics simulation studies have been published specifically for this compound.

Applications of 2 Ethyl 4 Thiophen 3 Yl Butanoic Acid in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The utility of a molecule as a building block in organic synthesis is determined by its functional groups and structural framework, which allow for the construction of more complex molecules.

Precursor for Advanced Heterocyclic Scaffolds

A review of available scientific literature does not provide specific examples or detailed studies where 2-Ethyl-4-(thiophen-3-yl)butanoic acid is explicitly used as a direct precursor for the synthesis of advanced heterocyclic scaffolds. While thiophene (B33073) derivatives are fundamental in creating fused-ring systems and other complex heterocycles, the direct synthetic routes originating from this specific butanoic acid are not documented in the provided research.

Intermediate in the Synthesis of Complex Natural Product Analogues

There is currently no specific information available in scientific literature detailing the role of this compound as a key intermediate in the synthesis of analogues of complex natural products. The synthesis of natural product analogues often employs versatile and well-established building blocks; however, the application of this particular compound has not been a focus of published research.

Potential in Organic Electronics and Functional Materials Development

Thiophene-based materials are of significant interest in the field of organic electronics due to their favorable electronic properties. mdpi.com The potential of a specific thiophene derivative is contingent on its ability to be incorporated into larger conjugated systems.

Monomer or Component for Conjugated Polymers (e.g., Organic Semiconductors for Thin-Film Transistors)

No studies have been identified that demonstrate the use of this compound as a monomer for creating conjugated polymers for applications such as organic semiconductors. The development of such polymers typically requires monomers with specific reactive sites that facilitate polymerization, and the utilization of this compound for that purpose has not been reported.

Role in Dye-Sensitized Solar Cells or Organic Photovoltaics (if relevant electronic properties)

The electronic properties of this compound and its potential role in dye-sensitized solar cells (DSSCs) or organic photovoltaics (OPVs) have not been investigated in the available literature. Although thiophene units are integral components of many organic dyes and polymers used in solar cell technology, research has not yet extended to this specific molecule. mdpi.comnih.gov

Conclusion and Future Research Directions for 2 Ethyl 4 Thiophen 3 Yl Butanoic Acid

Summary of Key Academic Contributions and Discoveries

Direct academic contributions concerning 2-Ethyl-4-(thiophen-3-yl)butanoic acid are sparse. However, the importance of its structural motifs—the thiophene (B33073) ring and the carboxylic acid side chain—is well-established through extensive research on related molecules.

The closely related analogue, 2-Methyl-4-(thiophen-3-yl)butanoic acid , is recognized for its utility as a valuable intermediate in the synthesis of novel therapeutic agents. smolecule.com The unique electronic properties conferred by the thiophene moiety also position such compounds as subjects of interest in material science, particularly for the development of advanced polymers and electronic components. smolecule.com

Thiophene-containing molecules, in general, represent a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous approved drugs and experimental compounds. rsc.org The thiophene nucleus is a key building block for molecules exhibiting a wide array of biological activities, including:

Anti-inflammatory mdpi.com

Antimicrobial and Antifungal clinicalresearchnewsonline.comderpharmachemica.com

Anticancer impactfactor.orgmdpi.com

Antiviral nih.gov

Furthermore, in the realm of material science, thiophene derivatives are fundamental to the field of organic electronics. They are extensively used in the creation of organic semiconductors, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs), owing to their chemical stability and tunable electronic properties. researchgate.netnih.govunibo.it The academic contributions to these related areas underscore the immense potential of this compound as a target for future investigation.

Unexplored Synthetic Avenues and Methodological Challenges

While a definitive synthetic pathway for this compound has not been published, plausible routes can be designed based on established methodologies for thiophene derivatives. Key challenges in thiophene synthesis often revolve around regioselectivity, functional group tolerance, and the development of environmentally benign processes. bohrium.comnih.gov

Potential Synthetic Strategies:

Based on methods used for analogous compounds, several synthetic avenues could be explored:

Synthetic MethodDescriptionKey Features & Challenges
Thiol Addition This approach would likely involve the reaction of a butanoic acid derivative (e.g., an ethyl-substituted vinyl or halo-butanoate) with thiophen-3-thiol under basic conditions. smolecule.comA straightforward method, but the availability and stability of thiophen-3-thiol can be a challenge. Regioselectivity is key.
Condensation Reactions A multi-step process could involve the condensation of a thiophene-3-yl precursor with a suitable keto acid, followed by steps of decarboxylation and reduction/oxidation to yield the final product. smolecule.comOffers flexibility in building the carbon chain but can be lower in overall yield due to the number of steps.
Metal-Catalyzed Cross-Coupling Modern methods like Suzuki or Stille coupling could be used to form the C-C bond between a boronic acid/ester or stannane (B1208499) derivative of the butanoic acid chain and a halogenated thiophene (e.g., 3-bromothiophene). nih.govHighly efficient and versatile, but can require expensive catalysts and careful optimization to tolerate the carboxylic acid group.
Gewald Reaction This multicomponent reaction is a classic method for synthesizing 2-aminothiophenes, which could potentially be modified or followed by deamination and side-chain elaboration to achieve the target structure. impactfactor.orgbohrium.comEfficient for building the thiophene ring itself, but would require significant post-synthesis modification to arrive at the target compound.

Methodological Challenges:

Regiocontrol: Ensuring the butanoic acid chain is attached specifically at the 3-position of the thiophene ring is a primary challenge, as thiophenes can undergo substitution at multiple positions. nih.govmdpi.com

Green Chemistry: Many traditional thiophene syntheses rely on harsh reagents or heavy metal catalysts. A key challenge is the development of "green" synthetic routes that use solvent-free conditions, microwave assistance, or more benign reagents. eurekaselect.comresearchgate.net

Scalability: Transitioning a laboratory-scale synthesis to a larger, industrial process presents challenges in terms of cost, safety, and yield optimization. beilstein-journals.org

Advancements in Theoretical and Spectroscopic Characterization

No specific experimental data for this compound is available. However, modern analytical and computational techniques provide a robust framework for its future characterization.

Spectroscopic Characterization:

The structure of the compound, once synthesized, would be unequivocally confirmed using a suite of standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Resonances corresponding to the three distinct protons on the thiophene ring, a multiplet for the methine proton adjacent to the ethyl and carboxyl groups, signals for the methylene (B1212753) protons of the butanoic chain, and a triplet/quartet pattern for the ethyl group. A broad singlet for the carboxylic acid proton would also be expected.
¹³C NMR Distinct signals for the four carbons of the thiophene ring, the carbonyl carbon of the carboxylic acid, and the four unique carbons of the ethyl-butanoic acid chain.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-S and C=C stretching vibrations from the thiophene ring.
Mass Spectrometry A clear molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₄O₂S), followed by a predictable fragmentation pattern involving the loss of the carboxylic acid group and cleavage of the aliphatic chain.

Theoretical and Computational Advancements:

Density Functional Theory (DFT) has become an indispensable tool for predicting the properties of novel molecules. mdpi.com For this compound, DFT calculations could be employed to:

Predict Molecular Geometry: Determine the most stable conformation, including bond lengths, bond angles, and the orientation of the side chain relative to the thiophene ring. nih.gov

Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR/Raman spectra) to aid in the interpretation of experimental results. mdpi.com

Analyze Electronic Properties: Compute the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a key indicator of the molecule's electronic behavior and potential suitability for applications in semiconductors and optoelectronics. nih.gov

These computational methods allow researchers to gain insight into the molecule's stability, reactivity, and physical properties before embarking on time-consuming and resource-intensive laboratory synthesis. numberanalytics.com

Prospects for Novel Chemical Transformations and Material Science Innovations

The bifunctional nature of this compound—possessing both a reactive aromatic heterocycle and a modifiable carboxylic acid—opens up significant prospects for creating new chemical entities and advanced materials.

Novel Chemical Transformations:

Derivatization of the Carboxylic Acid: The carboxyl group serves as a versatile chemical handle. It can be readily converted into a wide range of functional groups, including esters, amides, acid chlorides, and anhydrides, creating libraries of new compounds for biological screening. smolecule.com It can also be reduced to a primary alcohol, providing another point for chemical diversification.

Functionalization of the Thiophene Ring: The thiophene ring is amenable to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. smolecule.comnih.gov These reactions would allow for the introduction of new functional groups onto the heterocyclic core, further tuning the molecule's electronic and physical properties.

Polymerization: The molecule could serve as a functionalized monomer. The carboxylic acid could be used to anchor the monomer to surfaces or to create polyesters or polyamides. Alternatively, the thiophene ring could be polymerized through oxidative coupling to form a polythiophene with pendant ethyl-butanoic acid groups, creating a functional conductive polymer with tailored solubility and properties.

Innovations in Material Science:

Conductive Polymers: As a derivative of thiophene, the compound is a candidate for the synthesis of novel polythiophenes. The ethyl-butanoic acid side chain could enhance the solubility and processability of the resulting polymer, while also providing a site for post-polymerization modification or for interaction with other materials. researchgate.netbeilstein-journals.org

Organic Electronics: The electronic properties inherent to the thiophene ring suggest that derivatives of this molecule could be investigated for use in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and sensors. nih.govunibo.it The side chain can be used to control the packing of molecules in the solid state, which is a critical factor for charge transport in these devices.

Biomaterials: The carboxylic acid group provides a means to conjugate the molecule to biological systems, such as proteins or DNA. Given the known biological activities of many thiophenes, such conjugates could be explored for applications in bioimaging or as targeted drug delivery systems. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.